molecular formula C5H2F3IS B2640715 4-Iodo-2-(trifluoromethyl)thiophene CAS No. 2138335-60-9

4-Iodo-2-(trifluoromethyl)thiophene

Cat. No. B2640715
CAS RN: 2138335-60-9
M. Wt: 278.03
InChI Key: SPNAFJNULASVNE-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)thiophene is a chemical compound with the CAS Number: 2138335-60-9 . It has a molecular weight of 278.04 . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for 4-Iodo-2-(trifluoromethyl)thiophene is 1S/C5H2F3IS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H . This indicates that the compound has a five-membered ring made up of one sulfur as a heteroatom .


Physical And Chemical Properties Analysis

4-Iodo-2-(trifluoromethyl)thiophene is a liquid at room temperature . It has a molecular weight of 278.04 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Thiophene derivatives, including 4-Iodo-2-(trifluoromethyl)thiophene, serve as valuable building blocks in organic synthesis. Researchers use them to create novel compounds with diverse biological activities. In medicinal chemistry, these derivatives play a crucial role in designing advanced pharmaceuticals. For instance, suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework, while articaine, a dental anesthetic, features a 2,3,4-trisubstituted thiophene structure .

Organic Semiconductors and Electronic Devices

Thiophene-based molecules contribute significantly to the field of organic electronics. Researchers utilize them in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them ideal for constructing efficient and flexible electronic devices .

Pharmacological Properties

Thiophene-containing compounds exhibit various pharmacological effects:

Industrial Applications

Thiophene derivatives find applications beyond the lab:

Synthetic Methods

Researchers employ various synthetic methods to obtain thiophene derivatives. Notable reactions include the Gewald condensation, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs, such as 4-Iodo-2-(trifluoromethyl)thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on designing novel strategies to synthesize more efficient materials for electronic applications .

Mechanism of Action

Thiophenes

, which 4-Iodo-2-(trifluoromethyl)thiophene is a derivative of, are aromatic compounds similar to benzene. The difference is that one of the carbon atoms in the benzene ring is replaced by a sulfur atom in thiophenes. Thiophenes are known to be used in various applications, including organic synthesis and pharmaceuticals, due to their unique chemical properties .

Iodine

and trifluoromethyl groups are often used in medicinal chemistry to modify the properties of drug molecules. For instance, the iodine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The trifluoromethyl group, on the other hand, can increase the molecule’s metabolic stability, potentially enhancing its duration of action .

properties

IUPAC Name

4-iodo-2-(trifluoromethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3IS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNAFJNULASVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3IS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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